Cas no 220705-28-2 (3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline)
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-(Benzo[d]oxazol-2-yl)-4-fluoroaniline
- 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline
- Ethyl 5-(aminocarbonyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- 3-benzoxazol-2-yl-4-fluorophenylamine
- AC1MD3PJ
- benzoxazolylfluoroaniline
- CTK7D6395
- Oprea1_087675
- SBB097279
- 8T-0212
- AKOS005071414
- J-510803
- 220705-28-2
- CS-0323974
- MFCD03425815
- A925007
- VIA70528
- DTXSID80382432
-
- MDL: MFCD03425815
- Inchi: 1S/C13H9FN2O/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
- InChI Key: GSPQMNYKHHIKRO-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1C1=NC2C=CC=CC=2O1)N
Computed Properties
- Exact Mass: 228.06997
- Monoisotopic Mass: 228.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 52Ų
Experimental Properties
- Density: 1.331
- Melting Point: 153-156
- Boiling Point: 380.6°C at 760 mmHg
- Flash Point: 184°C
- Refractive Index: 1.66
- PSA: 52.05
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045698-500mg |
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline |
220705-28-2 | >95% | 500mg |
5201CNY | 2021-05-07 | |
| Chemenu | CM309451-1g |
3-(Benzo[d]oxazol-2-yl)-4-fluoroaniline |
220705-28-2 | 95% | 1g |
$564 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045698-500mg |
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline |
220705-28-2 | >95% | 500mg |
5201.0CNY | 2021-07-13 | |
| Chemenu | CM309451-1g |
3-(Benzo[d]oxazol-2-yl)-4-fluoroaniline |
220705-28-2 | 95% | 1g |
$*** | 2023-03-31 | |
| Apollo Scientific | PC10293-500mg |
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline |
220705-28-2 | 500mg |
£275.00 | 2023-09-02 | ||
| Apollo Scientific | PC10293-1g |
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline |
220705-28-2 | 1g |
£366.00 | 2023-09-02 | ||
| Key Organics Ltd | 8T-0212-1MG |
3-(1,3-benzoxazol-2-yl)-4-fluoroaniline |
220705-28-2 | >95% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | 8T-0212-5MG |
3-(1,3-benzoxazol-2-yl)-4-fluoroaniline |
220705-28-2 | >95% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | 8T-0212-10MG |
3-(1,3-benzoxazol-2-yl)-4-fluoroaniline |
220705-28-2 | >95% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | 8T-0212-0.5G |
3-(1,3-benzoxazol-2-yl)-4-fluoroaniline |
220705-28-2 | >95% | 0.5g |
£215.00 | 2025-02-08 |
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline Suppliers
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline: A Comprehensive Overview
3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline, with the CAS number 220705-28-2, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoxazole ring system with a fluorinated aniline moiety. The benzoxazole group, a fused bicyclic structure consisting of a benzene ring and an oxazole ring, is known for its aromatic stability and versatile reactivity. The presence of the fluorine atom at the para position of the aniline ring further enhances the compound's electronic properties, making it a valuable building block in various chemical syntheses.
The synthesis of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions between the benzoxazole derivative and fluorinated aromatic compounds. These methods not only improve yield but also allow for greater control over the stereochemistry of the final product.
One of the most promising applications of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline lies in its use as an intermediate in drug discovery. The compound's ability to act as a ligand in metalloenzyme inhibition has been extensively studied. Recent studies have demonstrated its potential as a lead compound for developing inhibitors against enzymes such as histone deacetylases (HDACs), which are implicated in various cancers. The fluorine atom at the para position plays a critical role in enhancing the compound's binding affinity to these enzymes, making it a valuable candidate for further preclinical development.
In addition to its role in medicinal chemistry, 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline has found applications in materials science. Its electronic properties make it suitable for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have reported that incorporating this compound into polymer blends can significantly improve charge transport properties, leading to more efficient electronic devices. Furthermore, its thermal stability under high-energy conditions makes it a candidate for use in high-performance polymers.
The environmental impact of 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline has also been a topic of recent research. Studies have shown that while the compound exhibits low toxicity to aquatic organisms under standard laboratory conditions, its persistence in soil and water systems requires careful consideration during industrial applications. Efforts are underway to develop eco-friendly synthesis routes and recycling strategies to minimize its environmental footprint.
In conclusion, 3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline, with its unique chemical structure and versatile properties, continues to be a focal point in both academic and industrial research. Its applications span across drug discovery, materials science, and environmental chemistry, underscoring its importance as a multifunctional organic compound. As research progresses, new insights into its potential uses are expected to emerge, further solidifying its role in modern chemistry.
220705-28-2 (3-(1,3-Benzoxazol-2-yl)-4-fluoroaniline) Related Products
- 343631-07-2(2-(2,4,6-trifluorophenyl)-1,3-benzoxazole)
- 211562-49-1(Benzoxazole, 2-(2-fluorophenyl)-6-methyl-)
- 558476-82-7(4-BENZOXAZOLAMINE, 2-(2,6-DIFLUOROPHENYL)-)
- 870543-92-3(BENZENAMINE, 3-(2-BENZOXAZOLYL)-2,4,5-TRIFLUORO-)
- 73007-38-2(Phenanthro[9,10-d]oxazole, 2-(2-fluorophenyl)-)
- 37135-30-1(2-(4-Ethyl-2-fluorophenyl)-1,3-benzoxazole)
- 308796-71-6(Benzoxazole, 2,2'-(2,5-difluoro-1,4-phenylene)bis-)
- 313527-41-2(2-(3-Fluorophenyl)-1,3-benzoxazol-5-amine)
- 116248-10-3(2-(4-Fluorophenyl)-1,3-benzoxazol-5-amine)
- 313527-46-7(2-(2-FLUORO-PHENYL)-BENZOOXAZOL-5-YLAMINE)